Ardisiaquinone A
Ardisiaquinone A
Ardisiaquinone A is a natural product found in Ardisia sieboldii with data available.
Brand Name:
Vulcanchem
CAS No.:
18799-05-8
VCID:
VC21039297
InChI:
InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3-
SMILES:
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O
Molecular Formula:
C30H40O8
Molecular Weight:
528.6 g/mol
Ardisiaquinone A
CAS No.: 18799-05-8
Cat. No.: VC21039297
Molecular Formula: C30H40O8
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ardisiaquinone A is a natural product found in Ardisia sieboldii with data available. |
|---|---|
| CAS No. | 18799-05-8 |
| Molecular Formula | C30H40O8 |
| Molecular Weight | 528.6 g/mol |
| IUPAC Name | 2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3- |
| Standard InChI Key | RSYDDJMZYDRCOF-ARJAWSKDSA-N |
| Isomeric SMILES | COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O |
| SMILES | COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O |
| Canonical SMILES | COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator